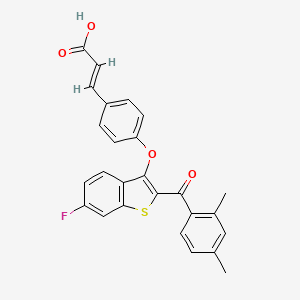

ER degrader 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H19FO4S |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

(E)-3-[4-[[2-(2,4-dimethylbenzoyl)-6-fluoro-1-benzothiophen-3-yl]oxy]phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C26H19FO4S/c1-15-3-10-20(16(2)13-15)24(30)26-25(21-11-7-18(27)14-22(21)32-26)31-19-8-4-17(5-9-19)6-12-23(28)29/h3-14H,1-2H3,(H,28,29)/b12-6+ |

InChI Key |

LORPMLOKMAZOOA-WUXMJOGZSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(=O)C2=C(C3=C(S2)C=C(C=C3)F)OC4=CC=C(C=C4)/C=C/C(=O)O)C |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=C(C3=C(S2)C=C(C=C3)F)OC4=CC=C(C=C4)C=CC(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

ER degrader 4 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of ER Degrader 4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen receptor alpha (ERα) is a key driver in the majority of breast cancers, making it a critical therapeutic target.[1] Endocrine therapies have been the standard of care, but resistance, often driven by mutations in the ESR1 gene, presents a significant clinical challenge.[2] A new generation of therapeutic agents, selective estrogen receptor degraders (SERDs), aim to overcome this resistance by not just blocking ERα signaling but by eliminating the receptor protein entirely. This guide focuses on the mechanism of action of a specific molecule, this compound, and the broader class of Proteolysis Targeting Chimera (PROTAC) ER degraders.

This compound (Compound 22h)

This compound is a selective and orally active estrogen receptor degrader with demonstrated anti-tumor activity.[3]

Mechanism of Action

This compound induces the degradation of the estrogen receptor in a dose-dependent manner.[3] By eliminating the ERα protein, it inhibits the proliferation of ER-positive breast cancer cells and arrests them in the G0/G1 phase of the cell cycle.[3] This leads to a downstream decrease in the expression of ERα target genes such as GREB1, PGR, and TFF1. The degradation of ERα is mediated through the ubiquitin-proteasome system.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound.

References

An In-depth Technical Guide to the Core Principle of Action of PROTAC ER Degraders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to harness the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide focuses on PROTACs engineered to degrade the Estrogen Receptor (ER), a key driver in the majority of breast cancers. By inducing the degradation of ER, these molecules offer a promising strategy to overcome resistance to existing endocrine therapies. This document provides a detailed exploration of the core principle of action of PROTAC ER degraders, supported by quantitative data, comprehensive experimental protocols, and detailed visualizations of the key molecular processes. As a prime example, this guide will frequently refer to Vepdegestrant (ARV-471), a clinically advanced oral PROTAC ER degrader.[1]

Core Principle of Action: Hijacking the Ubiquitin-Proteasome System

PROTAC ER degraders are heterobifunctional molecules, meaning they possess two distinct functional ends connected by a chemical linker.[2][3] One end binds to the Estrogen Receptor, the protein of interest (POI), while the other end recruits an E3 ubiquitin ligase, a component of the cell's protein degradation machinery.[1][4] The groundbreaking mechanism of action unfolds in a catalytic cycle:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to an ER protein and an E3 ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)), bringing them into close proximity to form a ternary complex.

-

Ubiquitination: Within this ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to the ER protein. This process results in the formation of a polyubiquitin chain on the ER, which acts as a molecular "tag" for degradation.

-

Proteasomal Degradation: The polyubiquitinated ER is then recognized and degraded by the 26S proteasome, the cell's primary protein degradation machinery.

-

Catalytic Cycle: After inducing ubiquitination, the PROTAC molecule is released and can bind to another ER protein and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows a single PROTAC molecule to induce the degradation of multiple ER proteins.

This mechanism is effective against both wild-type and mutant forms of ER, offering a potential solution to acquired resistance in breast cancer treatment.

Quantitative Data Presentation

The efficacy of PROTAC ER degraders is evaluated using several key quantitative metrics. The following tables summarize preclinical data for the prominent ER degrader, Vepdegestrant (ARV-471).

| Parameter | Cell Line | Value | Notes |

| DC₅₀ | MCF-7 | 0.9 nM | Half-maximal degradation concentration. |

| ER+ Breast Cancer Cell Lines | ~1 nM | General estimate from multiple cell lines. | |

| ER+ Breast Cancer Cell Lines | 1.8 nM | ||

| ER+ Breast Cancer Cell Lines | ~2 nM | ||

| Dₘₐₓ | MCF-7 | 95% | Maximum degradation. |

| In vivo models | >90% | Oral, once-daily administration. | |

| Tumor Cells (preclinical) | up to 97% | ||

| GI₅₀/IC₅₀ | T47D (WT ER) | 4.5 nM | Half-maximal growth inhibition. |

| MCF-7 (WT ER) | 3.3 nM | Half-maximal growth inhibition. | |

| T47D (ER Y537S) | 8 nM | Half-maximal growth inhibition. | |

| T47D (ER D538G) | 5.7 nM | Half-maximal growth inhibition. | |

| T47D-KBluc | 1.1 nM | Half-maximal inhibitory concentration in a luciferase reporter assay. | |

| MCF-7 | 3.06 nM | ER antagonism activity. |

| Parameter | Model | Dosing | Result |

| Tumor Growth Inhibition (TGI) | MCF-7 Orthotopic Xenograft | 3 mg/kg/day | 87% TGI |

| MCF-7 Orthotopic Xenograft | 10 mg/kg/day | 102% TGI | |

| MCF-7 Orthotopic Xenograft | 30 mg/kg/day | 123% TGI | |

| MCF-7 Orthotopic Xenograft | 3, 10, 30 mg/kg/day | 85%, 98%, 120% TGI respectively. | |

| ER Y537S PDX Model | 10 mg/kg | Tumor regression. | |

| ER Degradation (in vivo) | MCF-7 Xenografts | 3, 10, 30 mg/kg | >90% ER reduction. |

| Patient Tumor Tissue | 200 mg total daily dose | Median degradation of 69%. | |

| Patient Tumor Tissue | 500 mg total daily dose | Up to 89% ER degradation. |

Key Experiments and Detailed Protocols

Characterizing the activity of a PROTAC ER degrader involves a series of in vitro and in vivo experiments. Below are detailed protocols for essential assays.

Western Blot Analysis of ERα Degradation

Objective: To quantify the dose-dependent degradation of ERα protein following treatment with a PROTAC.

Materials:

-

ERα-positive breast cancer cell lines (e.g., MCF-7, T47D).

-

Complete cell culture medium.

-

PROTAC ER degrader.

-

DMSO (vehicle control).

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes.

-

Primary antibodies: anti-ERα and anti-β-actin (loading control).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

Protocol:

-

Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the PROTAC ER degrader for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

-

Quantification: Perform densitometry analysis to quantify the band intensity of ERα relative to the loading control (e.g., β-actin). Calculate the DC₅₀ value from the dose-response curve.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To demonstrate the formation of the ternary complex (ER-PROTAC-E3 ligase) in a cellular context.

Materials:

-

MCF-7 cells or other ERα-positive cell line.

-

PROTAC ER degrader.

-

Proteasome inhibitor (e.g., MG132).

-

Non-denaturing cell lysis buffer.

-

Primary antibodies for immunoprecipitation (e.g., anti-VHL or anti-CRBN) and for Western blotting (anti-ERα, anti-VHL/CRBN).

-

Control IgG from the same species as the IP antibody.

-

Protein A/G agarose or magnetic beads.

Protocol:

-

Cell Culture and Treatment: Culture MCF-7 cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the target protein. Treat the cells with the PROTAC ER degrader (e.g., 100 nM) or DMSO for 4-6 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with non-denaturing lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysate with Protein A/G beads.

-

Incubate the pre-cleared lysate with the anti-E3 ligase antibody or control IgG overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

-

Washing and Elution: Wash the beads multiple times with wash buffer to remove non-specifically bound proteins. Elute the immunoprecipitated proteins from the beads.

-

Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for ERα and the E3 ligase. A band for ERα in the sample immunoprecipitated with the E3 ligase antibody (in the presence of the PROTAC) confirms the formation of the ternary complex.

Cell Viability Assay

Objective: To assess the effect of PROTAC-induced ER degradation on cancer cell proliferation and viability.

Materials:

-

ER-positive breast cancer cell lines.

-

PROTAC ER degrader.

-

96-well plates.

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or SRB).

-

Plate reader.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with serial dilutions of the PROTAC ER degrader for 72-96 hours.

-

Assay: Add the cell viability reagent according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the GI₅₀/IC₅₀ value.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Signaling pathway of PROTAC-mediated ER degradation.

Caption: General experimental workflow for PROTAC ER degrader characterization.

Caption: Logical relationship of ternary complex formation.

References

An In-depth Technical Guide to ER Degrader 4 and PROTAC ER Degrader-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures, properties, and experimental evaluation of two distinct estrogen receptor (ER) degraders: ER degrader 4 and PROTAC ER Degrader-4. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, particularly those focused on therapies for ER-positive cancers.

Introduction

The estrogen receptor is a key driver in the majority of breast cancers. Targeting ER has been a cornerstone of endocrine therapy for decades. While selective estrogen receptor modulators (SERMs) and selective estrogen receptor downregulators (SERDs) have shown clinical efficacy, the emergence of resistance necessitates the development of novel therapeutic strategies. This guide details two such next-generation agents: a small molecule selective estrogen receptor degrader (SERD), this compound, and a proteolysis-targeting chimera (PROTAC), PROTAC ER Degrader-4.

Part 1: this compound

This compound is a selective and orally active small molecule designed to directly induce the degradation of the estrogen receptor.

Chemical Structure and Properties

Below are the key chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 2913192-39-7 | [1] |

| Molecular Formula | C₂₆H₁₉FO₄S | [1] |

| Molecular Weight | 446.49 g/mol | [1] |

| IUPAC Name | (E)-3-(4-((1-(4-fluorophenyl)-2-oxo-2-(p-tolyl)ethyl)thio)phenyl)acrylic acid | N/A |

| SMILES | Cc1ccc(C(=O)C(Sc2ccc(/C=C/C(=O)O)cc2)c2ccccc2F)cc1 | [2] |

Note: The IUPAC name is generated based on the SMILES string and may vary slightly between different nomenclature systems.

Biological Activity

This compound has demonstrated potent anti-proliferative and ER-degrading activity in preclinical studies.[2]

| Assay | Cell Line | IC₅₀ / DC₅₀ | Conditions | Reference |

| Cell Proliferation | MCF-7 | 0.20 µM | - | |

| ER Degradation | MCF-7 | Dose-dependent | 1 nM - 10 µM, 24 h |

In Vivo Efficacy

In a preclinical model of breast cancer, this compound demonstrated significant anti-tumor activity.

| Animal Model | Dosing | Outcome | Reference |

| MCF-7 Xenograft | 30 mg/kg, oral gavage | Significant tumor growth inhibition with no significant body weight loss. Reduced protein levels of Ki67, ER, and PR in resected tumors. |

Signaling Pathway

Part 2: PROTAC ER Degrader-4

PROTAC ER Degrader-4 is a heterobifunctional molecule that co-opts the cell's natural protein disposal system to selectively target and eliminate the estrogen receptor. It is a von Hippel-Lindau (VHL)-based PROTAC.

Chemical Structure and Properties

The key chemical properties of PROTAC ER Degrader-4 are summarized below.

| Property | Value | Reference |

| CAS Number | 2361114-15-8 | |

| Molecular Formula | C₅₃H₆₇F₃N₆O₈S | |

| Molecular Weight | 1005.19 g/mol | |

| IUPAC Name | (2S,4R)-1-((S)-2-(tert-butyl)-14-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenoxy)-4-oxo-6,9,12-trioxa-3-azatetradecanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide |

Biological Activity

PROTAC ER Degrader-4 demonstrates high-potency binding to ER and induction of its degradation.

| Assay | Cell Line | IC₅₀ / DC₅₀ | Conditions | Reference |

| ER Binding | - | 0.8 nM (IC₅₀) | - | |

| ER Degradation | MCF-7 | 0.3 nM (DC₅₀) | - |

Mechanism of Action

Experimental Protocols

This section provides representative methodologies for key experiments cited in the evaluation of ER degraders.

Experimental Workflow

MCF-7 Cell Proliferation Assay (MTT)

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the ER degrader. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot for ER Degradation

-

Cell Lysis: Plate and treat MCF-7 cells with the ER degrader for the desired time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody against ERα overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the extent of ER degradation.

MCF-7 Xenograft Model

-

Cell Implantation: Subcutaneously inject MCF-7 cells suspended in Matrigel into the flank of female immunodeficient mice (e.g., nude or NSG mice).

-

Tumor Growth: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the ER degrader via the desired route (e.g., oral gavage) at the specified dose and schedule. The control group receives the vehicle.

-

Tumor Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for ER, PR, and Ki67.

Conclusion

This compound and PROTAC ER Degrader-4 represent two promising and distinct approaches to targeting the estrogen receptor for the treatment of ER-positive cancers. This technical guide provides a foundational understanding of their chemical properties, biological activities, and the experimental methodologies used for their evaluation. Further research into these and similar molecules will continue to advance the development of novel and effective cancer therapies.

References

An In-Depth Technical Guide to the Target Engagement and Binding Affinity of ER Degrader 4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement and binding affinity of molecules identified as "ER degrader 4." The available data points to at least two distinct chemical entities sharing this nomenclature: a VHL-based Proteolysis Targeting Chimera (PROTAC) and a Selective Estrogen Receptor Degrader (SERD). This guide will address both, presenting key quantitative data, detailed experimental methodologies for their characterization, and visualizations of the relevant biological pathways and experimental workflows. A third related compound, PROTAC ERα Degrader-4 (Compound ZD12), is also included for its relevance and available data.

Quantitative Data Summary

The following tables summarize the reported in vitro binding and degradation data for the identified this compound molecules.

Table 1: In Vitro Activity of PROTAC ER Degrader-4 (VHL-based)

| Parameter | Target/Cell Line | Value (nM) | E3 Ligase Recruited |

| IC₅₀ (Binding) | Estrogen Receptor (ER) | 0.8[1] | VHL |

| IC₅₀ (Degradation) | MCF-7 Cells | 0.3[1] | VHL |

| Max Degradation | MCF-7 Cells | ~100% at 300 nM[1] | VHL |

Table 2: In Vitro Activity of this compound (Compound 22h - SERD)

| Parameter | Cell Line | Value (µM) |

| IC₅₀ (Proliferation) | MCF-7 Cells | 0.20[2] |

Note: This compound is described as a selective estrogen receptor degrader (SERD) and its primary reported activity is anti-proliferative. It induces ER degradation in a dose-dependent manner in MCF-7 cells.[2]

Table 3: In Vitro Activity of PROTAC ERα Degrader-4 (Compound ZD12)

| Parameter | Target/Cell Line | Value (µM) |

| Kᵢ (Binding) | ERα | 5.08 |

| IC₅₀ (Inhibition) | Tamoxifen-sensitive MCF-7 Cells | 0.05 |

Note: This compound is a potent and selective PROTAC ERα degrader that shows activity against both tamoxifen-sensitive and resistant ER+ breast cancer cells.

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the estrogen receptor signaling pathway and the general mechanism of action for a VHL-based PROTAC, which is relevant to "PROTAC ER Degrader-4".

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize ER degraders. These are representative protocols and may require optimization for specific molecules and cell lines.

Western Blotting for ERα Degradation

This protocol details the quantification of ERα protein levels in breast cancer cells following treatment with an ER degrader.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, T47D)

-

Cell culture medium and supplements

-

ER degrader of interest

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132) as a control

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ERα, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed MCF-7 or T47D cells in 6-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the ER degrader (e.g., 0.1 nM to 10 µM) or DMSO vehicle control for a specified time (e.g., 24 hours). A positive control for proteasome-dependent degradation should include co-treatment with the degrader and a proteasome inhibitor like MG132.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with ECL substrate.

-

-

Data Analysis:

-

Image the blot using a chemiluminescence detection system.

-

Quantify the band intensities for ERα and the loading control.

-

Normalize the ERα signal to the loading control and express the results as a percentage of the vehicle-treated control to determine DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

-

Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation

This assay quantifies the formation of the ternary complex between the ER, the PROTAC, and the E3 ligase.

Materials:

-

Recombinant His-tagged ERα

-

Recombinant GST-tagged VHL or Cereblon E3 ligase complex

-

ER degrader PROTAC

-

Terbium (Tb)-conjugated anti-GST antibody (donor fluorophore)

-

Fluorescein- or d2-labeled anti-His antibody (acceptor fluorophore)

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4)

-

384-well low-volume plates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the PROTAC in the assay buffer. Prepare working solutions of the recombinant proteins and fluorescently labeled antibodies.

-

Assay Reaction:

-

Add the PROTAC dilutions to the wells of the 384-well plate.

-

Add a pre-mixed solution of His-ERα and GST-E3 ligase to each well.

-

Incubate at room temperature for a specified period (e.g., 60 minutes) to allow for ternary complex formation.

-

Add a pre-mixed solution of the Tb-anti-GST and fluorescein/d2-anti-His antibodies.

-

Incubate for another period (e.g., 2-4 hours), protected from light.

-

-

Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped curve is typically observed, from which the concentration of PROTAC that promotes half-maximal ternary complex formation can be determined.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

SPR is used to measure the real-time binding of the ER degrader to its target proteins and to characterize the formation of the ternary complex.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chips (e.g., CM5)

-

Recombinant ERα and E3 ligase complex

-

ER degrader

-

Immobilization reagents (e.g., EDC/NHS)

-

Running buffer (e.g., HBS-EP+)

Procedure for Binary Interaction Analysis:

-

Ligand Immobilization: Immobilize either ERα or the E3 ligase onto the sensor chip surface via amine coupling or another appropriate method.

-

Analyte Injection: Inject a series of concentrations of the ER degrader over the immobilized protein surface and a reference surface.

-

Data Analysis: Monitor the binding response in real-time. Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD).

Procedure for Ternary Complex Analysis:

-

E3 Ligase Immobilization: Immobilize the E3 ligase (e.g., VHL) on the sensor chip.

-

Analyte Injection: Inject the ER degrader alone (for binary affinity) or a pre-incubated mixture of the ER degrader and ERα (at a near-saturating concentration) over the E3 ligase surface.

-

Data Analysis: Compare the binding responses to determine the affinity of the ternary complex and calculate the cooperativity factor (α), which is the ratio of the binary binding affinity to the ternary binding affinity.

NanoBRET™ Target Engagement Assay in Live Cells

This assay measures the binding of the ER degrader to ERα within a live-cell environment.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Expression vector for ERα fused to NanoLuc® luciferase (Nluc-ERα)

-

Fluorescently labeled ERα tracer ligand

-

ER degrader of interest

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

White, 96-well assay plates

Procedure:

-

Cell Transfection: Transfect HEK293T cells with the Nluc-ERα expression vector and seed them into 96-well plates.

-

Compound Treatment: Add serial dilutions of the ER degrader to the cells. Then, add the fluorescent tracer at a predetermined concentration.

-

Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to the wells.

-

Data Acquisition: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of BRET measurements.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). The displacement of the tracer by the ER degrader will result in a decrease in the BRET signal, from which the IC₅₀ for target engagement can be determined.

Experimental and Logical Workflows

The following diagrams illustrate a general experimental workflow for the characterization of a PROTAC ER degrader and the logical relationship of its key components.

References

In Vitro Efficacy of ER Degrader 4 in Breast Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro activity of ER degrader 4, a selective estrogen receptor (ER) degrader, in breast cancer cell lines. This document outlines the core mechanism of action, presents key quantitative data on its anti-proliferative and ER degradation activity, details relevant experimental protocols, and illustrates the underlying signaling pathways.

Introduction to ER Degraders in Breast Cancer Therapy

Estrogen receptor-positive (ER+) breast cancer is the most prevalent subtype, where the growth of cancer cells is driven by estrogen signaling. Therapies targeting the ER signaling pathway are a cornerstone of treatment. Selective Estrogen Receptor Degraders (SERDs) are a class of therapeutic agents designed to bind to the estrogen receptor, leading to its conformational change and subsequent degradation by the cell's natural protein disposal machinery, the ubiquitin-proteasome system. This targeted degradation of the ER protein effectively shuts down the signaling pathways that promote cancer cell growth and proliferation. A newer class of ER degraders, Proteolysis-Targeting Chimeras (PROTACs), are bifunctional molecules that recruit an E3 ligase to the estrogen receptor to induce its ubiquitination and degradation.

Quantitative In Vitro Activity of this compound and Related Compounds

The in vitro efficacy of this compound and the related "PROTAC ERα Degrader-4" has been evaluated in various breast cancer cell lines. The following tables summarize the key anti-proliferative and ER degradation activities.

Table 1: Anti-proliferative Activity (IC50) of ER Degraders in Breast Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Notes |

| This compound | MCF-7 | 0.20 | ER+, HER2- |

| PROTAC ERα Degrader-4 | MCF-7 | 0.05 | Active in tamoxifen-sensitive cells. |

| PROTAC ERα Degrader-4 | T47D | Data not available | Active in wild-type and mutant ERα cells. |

| PROTAC ERα Degrader-4 | LCC2 | Data not available | Active in tamoxifen-resistant cells. |

Table 2: ERα Degradation Activity (DC50) of ER Degraders in Breast Cancer Cell Lines

| Compound | Cell Line | DC50 (nM) | Maximum Degradation | E3 Ligase Recruited |

| This compound | MCF-7 | Not specified | Maximum degradation at 10 µM (24h) | Not applicable (SERD) |

| PROTAC ERα Degrader-4 | MCF-7 | Not specified | Significant degradation at 1 µM (12h) | Not specified |

| PROTAC ERα Degrader-4 | T47D | Not specified | Degrades wild-type and mutant ERα at 2 µM (12h) | Not specified |

Mechanism of Action and Signaling Pathways

This compound, as a SERD, binds to the estrogen receptor, inducing a conformational change that marks it for degradation by the proteasome. This eliminates the receptor from the cell, thereby abrogating downstream signaling pathways that drive cell proliferation and survival. PROTAC ERα degrader-4 utilizes a similar endpoint but through a more direct mechanism of recruiting an E3 ligase to the receptor.

The degradation of ERα by these compounds leads to the cell cycle arrest, primarily at the G0/G1 phase, and can induce apoptosis. This is achieved by inhibiting the transcription of estrogen-responsive genes that are critical for cell cycle progression.

Caption: Mechanism of action and downstream effects of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the anti-proliferative activity of this compound using a standard MTT assay.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, T47D, ZR-75-1)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader

Procedure:

-

Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration.

Caption: Workflow for the MTT cell viability assay.

Western Blot for ERα Degradation

This protocol describes the assessment of ERα protein degradation following treatment with this compound.

Materials:

-

Breast cancer cell lines

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

6-well plates

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against ERα

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 1 nM to 10 µM) for 24 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary anti-ERα antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Develop the blot using ECL reagent and capture the chemiluminescent signal.

-

Re-probing: Strip the membrane and re-probe with the loading control antibody.

-

Data Analysis: Quantify the band intensities for ERα and the loading control. Normalize the ERα signal to the loading control and express the results as a percentage of the vehicle-treated control.

Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Treated breast cancer cells

-

PBS

-

Cold 70% ethanol

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation: Harvest cells (approximately 1x10^6) and wash with PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in RNase A solution and incubate for 30 minutes at 37°C.

-

PI Staining: Add PI staining solution and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the detection of apoptosis by staining for externalized phosphatidylserine with Annexin V and for membrane integrity with PI.

Materials:

-

Treated breast cancer cells

-

Annexin V binding buffer

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the cells, including any floating cells in the medium.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in Annexin V binding buffer at a concentration of approximately 1x10^6 cells/mL.

-

Staining: Add FITC-conjugated Annexin V and PI solution to 100 µL of the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of Annexin V binding buffer to each tube.

-

Flow Cytometry: Analyze the samples on a flow cytometer within one hour of staining.

-

Data Analysis: Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Conclusion

This compound demonstrates potent in vitro activity against ER+ breast cancer cells by inducing the degradation of the estrogen receptor, leading to cell cycle arrest and inhibition of proliferation. The provided data and protocols offer a robust framework for the continued investigation and development of this and similar compounds as potential therapeutics for ER-dependent breast cancers. Further studies are warranted to explore its efficacy in a broader range of breast cancer cell lines, including those with acquired resistance to standard endocrine therapies.

The Critical Role of the von Hippel-Lindau E3 Ligase in the Function of PROTAC ER Degrader 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system (UPS) for the targeted degradation of disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate the complete removal of the target protein. This technical guide provides an in-depth exploration of the mechanism and function of PROTAC ER Degrader 4, with a specific focus on the integral role of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

PROTAC this compound is a heterobifunctional molecule designed to selectively target the Estrogen Receptor (ER), a key driver in the progression of ER-positive breast cancer. It achieves this by simultaneously binding to the ER and the VHL E3 ligase, thereby inducing the formation of a ternary complex. This proximity triggers the ubiquitination of the ER, marking it for degradation by the proteasome and offering a potent strategy to overcome resistance to conventional endocrine therapies.

Core Mechanism: The E3 Ligase-Mediated Degradation Cascade

The function of PROTAC this compound is fundamentally dependent on its ability to hijack the VHL E3 ligase. The process can be broken down into the following key steps:

-

Ternary Complex Formation: PROTAC this compound, with its two distinct binding moieties, acts as a molecular bridge, bringing the Estrogen Receptor (target protein) and the VHL E3 ligase into close proximity to form a ternary complex.

-

Ubiquitination: Within this ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the ER.

-

Proteasomal Degradation: The polyubiquitinated ER is then recognized as a substrate for degradation by the 26S proteasome.

-

Catalytic Cycle: Following the degradation of the ER, PROTAC this compound is released and can engage with another ER and VHL molecule, initiating a new cycle of degradation. This catalytic nature allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

Quantitative Data Summary

The efficacy of PROTAC this compound has been characterized by several key quantitative parameters. The following tables summarize the available data for its binding affinity, degradation potency, and cellular activity.

Table 1: Binding Affinity and Degradation Potency of PROTAC this compound

| Parameter | Value | Cell Line | Notes |

| ER Binding IC50 | 0.8 nM[1] | - | Indicates high-affinity binding to the Estrogen Receptor. |

| ER Degradation IC50 | 0.3 nM[1] | MCF-7 | Demonstrates potent induction of ER degradation in an ER-positive breast cancer cell line. |

| Maximal ER Degradation | ~100% at 0.3 µM[1] | MCF-7 | Shows near-complete degradation of the Estrogen Receptor at a tested concentration. |

Table 2: Cellular Activity of a Representative VHL-based PROTAC ER Degrader

| Parameter | Value | Cell Line | Notes |

| Cell Viability IC50 | 0.05 µM[2] | MCF-7 | Demonstrates the potent anti-proliferative effect of the PROTAC in an ER-positive breast cancer cell line. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PROTAC efficacy. The following are protocols for key experiments used to characterize PROTAC this compound.

Western Blotting for ERα Degradation

This protocol is used to quantify the extent of ERα degradation in cells treated with the PROTAC.

Materials:

-

ERα-positive breast cancer cell line (e.g., MCF-7)

-

PROTAC this compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ERα and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate MCF-7 cells and allow them to adhere overnight. Treat the cells with varying concentrations of PROTAC this compound for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Quantify the band intensities using densitometry software. Normalize the ERα signal to the loading control to determine the percentage of ERα degradation relative to the vehicle control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to demonstrate the formation of the ER-PROTAC-VHL ternary complex.

Materials:

-

MCF-7 cells

-

PROTAC this compound

-

Proteasome inhibitor (e.g., MG132)

-

Co-IP lysis buffer (non-denaturing)

-

Primary antibodies: anti-VHL (for IP), anti-ERα (for Western blot)

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer

-

Elution buffer (e.g., Laemmli sample buffer)

Procedure:

-

Cell Treatment: Treat MCF-7 cells with PROTAC this compound and a proteasome inhibitor (to prevent degradation of the complex) for a specified time.

-

Cell Lysis: Lyse the cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation:

-

Incubate the cell lysate with an anti-VHL antibody to pull down the VHL E3 ligase and any interacting proteins.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Perform a Western blot on the eluted samples and probe with an anti-ERα antibody to detect the presence of the Estrogen Receptor, which would indicate its presence in the immunoprecipitated VHL complex.

Cell Viability Assay (MTT or CCK-8)

This assay measures the effect of PROTAC-induced ER degradation on cell proliferation and viability.

Materials:

-

MCF-7 cells

-

PROTAC this compound

-

96-well plates

-

MTT or CCK-8 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of PROTAC this compound for a specified period (e.g., 72 hours).

-

Viability Measurement:

-

Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value by plotting the viability against the log of the PROTAC concentration.

Visualizations

The following diagrams illustrate the key processes and workflows involved in the characterization of PROTAC this compound.

Caption: Mechanism of Action of PROTAC this compound.

Caption: General Experimental Workflow for PROTAC Development.

Caption: Logical Relationship of PROTAC this compound Components.

References

An In-depth Technical Guide to ER Degrader 4: Mechanism and Impact on ER-Dependent Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen receptor alpha (ERα) is a key driver of proliferation in the majority of breast cancers, making it a critical therapeutic target. While endocrine therapies such as selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) have been foundational in treatment, the emergence of resistance necessitates the development of novel therapeutic strategies. Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach to target proteins for degradation. This technical guide provides a comprehensive overview of a specific von Hippel-Lindau (VHL)-based PROTAC, referred to as "ER degrader 4," and its impact on ER-dependent gene expression.

This compound is a heterobifunctional molecule designed to specifically induce the degradation of the estrogen receptor. It consists of a ligand that binds to the estrogen receptor, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of ERα, marking it for degradation by the proteasome. This guide will delve into the available data on this compound, its mechanism of action, and its effects on ER-dependent signaling pathways, supported by experimental protocols and data visualizations.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound, providing key metrics for its biochemical and cellular activity.

| Parameter | Value | Cell Line | Assay Type | Reference |

| ER Binding Affinity (IC50) | 0.8 nM | - | Biochemical Assay | [1] |

| ER Degradation (DC50) | 0.3 nM | MCF-7 | Immunofluorescence | [1] |

Note: While specific data on the modulation of individual ER-dependent genes by this compound is not publicly available in the reviewed literature, the profound degradation of the ER protein strongly suggests a significant impact on the expression of its target genes. For illustrative purposes, the expected effect would be the downregulation of well-established ER target genes such as PGR, GREB1, and TFF1.

Mechanism of Action and Signaling Pathways

This compound operates through the PROTAC mechanism, which hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate the target protein, ERα.

Caption: Mechanism of action of this compound.

By inducing the degradation of ERα, this compound effectively shuts down ER-dependent signaling pathways that are crucial for the growth and survival of ER-positive breast cancer cells. The primary signaling pathway affected is the genomic estrogen signaling pathway.

Caption: Impact of this compound on the genomic estrogen signaling pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific gene expression analysis of this compound are not publicly available. However, based on standard methodologies used for the characterization of similar PROTAC molecules, the following protocols can be considered representative.

Cell Culture

-

Cell Line: MCF-7 (ER-positive human breast adenocarcinoma cell line).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Passaging: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA.

Western Blot for ERα Degradation

This protocol is used to quantify the degradation of ERα protein following treatment with this compound.

Caption: Experimental workflow for Western blot analysis of ERα degradation.

-

Reagents:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Tris-Glycine SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-ERα

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

Chemiluminescent substrate

-

Quantitative Real-Time PCR (qPCR) for ER-Dependent Gene Expression

This protocol is used to measure the change in mRNA levels of ER-dependent genes after treatment with this compound.

Caption: Experimental workflow for qPCR analysis of ER-dependent gene expression.

-

Reagents:

-

RNA extraction kit (e.g., RNeasy Kit)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

-

SYBR Green or TaqMan qPCR master mix

-

Primers for target genes (PGR, GREB1, TFF1) and a reference gene (GAPDH or ACTB)

-

Conclusion

This compound is a potent, VHL-based PROTAC that effectively induces the degradation of the estrogen receptor in cancer cells. While specific data on its impact on the expression of individual ER-dependent genes are not extensively published, its high potency in degrading the ER protein strongly indicates a profound inhibitory effect on ER-driven transcription. This targeted degradation mechanism offers a promising therapeutic strategy to overcome resistance to existing endocrine therapies. Further research, particularly transcriptomic studies, will be crucial to fully elucidate the detailed impact of this compound on the landscape of ER-dependent gene expression and to identify potential biomarkers of response and resistance. The experimental frameworks provided in this guide offer a solid foundation for researchers to conduct such investigations.

References

Investigating the Oral Bioavailability of an Estrogen Receptor Degrader: A Technical Guide

Introduction

Estrogen receptor (ER) positive breast cancer is the most common subtype of the disease, and endocrine therapy remains a cornerstone of its treatment. A promising therapeutic strategy that has emerged is the targeted degradation of the estrogen receptor through the use of orally bioavailable selective estrogen receptor degraders (SERDs) and proteolysis-targeting chimeras (PROTACs). These molecules offer the potential for improved efficacy and convenience over earlier SERDs like fulvestrant, which has poor oral bioavailability.

This technical guide provides an in-depth overview of the investigation of the oral bioavailability of a representative ER degrader. Due to the limited publicly available pharmacokinetic data for a compound specifically named "ER degrader 4," this document will use Vepdegestrant (ARV-471) , a potent and orally bioavailable PROTAC ER degrader, as a representative example. Vepdegestrant is currently in clinical development and has a wealth of preclinical and clinical data available, making it an excellent model for understanding the evaluation of oral bioavailability for this class of drugs.

This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical evaluation of orally administered ER degraders.

Data Presentation: Pharmacokinetics of Vepdegestrant (ARV-471)

The following table summarizes key pharmacokinetic parameters of Vepdegestrant (ARV-471) from preclinical and clinical studies.

| Parameter | Species | Dose | Cmax | Tmax | AUC | Oral Bioavailability (F%) | Reference |

| Preclinical | |||||||

| Mouse | 30 mg/kg (oral gavage) | - | - | 5717 ng·h/mL | - | [1] | |

| Mouse | - | - | - | - | 50-96% (for a class of CDK4/6 bifunctional degraders with similar properties) | [2] | |

| Clinical | |||||||

| Human (Phase 1) | 200 mg (once daily) | - | - | - | - | ||

| Human (Phase 1) | 500 mg (once daily) | - | - | - | - |

Note: Detailed Cmax and Tmax values for Vepdegestrant are not consistently reported in the provided search results. The table reflects the available quantitative data.

Experimental Protocols

The determination of the oral bioavailability of an ER degrader like Vepdegestrant involves a series of preclinical and clinical experiments. The methodologies for these key experiments are detailed below.

Preclinical Pharmacokinetic Studies in Rodents

Objective: To determine the pharmacokinetic profile and oral bioavailability of the ER degrader in an animal model (e.g., mice or rats).

Methodology:

-

Animal Models: Female immunodeficient mice (e.g., NOD-scid GAMMA) are often used, particularly for studies involving xenograft models of ER-positive breast cancer (e.g., MCF-7 xenografts).

-

Dosing:

-

Intravenous (IV) Administration: A cohort of animals receives a single IV injection of the compound (e.g., 1-2 mg/kg) to determine the clearance and volume of distribution.

-

Oral (PO) Administration: Another cohort receives the compound orally, typically via gavage, at a specified dose (e.g., 10-30 mg/kg).

-

-

Blood Sampling: Blood samples are collected from the animals at multiple time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Plasma Preparation: The collected blood is processed to separate the plasma.

-

Bioanalytical Method: The concentration of the ER degrader in the plasma samples is quantified using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure over time.

-

t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.

-

Oral Bioavailability (F%): Calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

-

In Vivo ER Degradation Assessment

Objective: To evaluate the extent of ER degradation in tumor tissue following oral administration of the degrader.

Methodology:

-

Xenograft Model: ER-positive breast cancer cells (e.g., MCF-7) are implanted in immunodeficient mice.

-

Treatment: Once tumors are established, the mice are treated with the ER degrader orally at a specified dose and schedule.

-

Tumor Collection: At the end of the study, tumors are excised from the animals.

-

Western Blot Analysis: The levels of ER protein in the tumor lysates are quantified by Western blot analysis to determine the percentage of ER degradation compared to vehicle-treated control animals.

Clinical Pharmacokinetic and Pharmacodynamic Studies

Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of the ER degrader in humans.

Methodology:

-

Study Design: Phase 1, open-label, dose-escalation, and dose-expansion studies are conducted in patients with advanced ER-positive breast cancer.

-

Dosing: Patients receive the ER degrader orally at different dose levels.

-

Pharmacokinetic Sampling: Blood samples are collected at various time points to determine the pharmacokinetic profile in humans.

-

Pharmacodynamic Assessments:

-

Tumor Biopsies: Tumor biopsies may be taken before and during treatment to assess ER degradation via immunohistochemistry.

-

Circulating Tumor DNA (ctDNA): Blood samples are analyzed for mutations in the ESR1 gene to monitor treatment response.

-

Visualizations

Signaling Pathway of PROTAC-mediated ER Degradation

Caption: PROTAC-mediated degradation of the Estrogen Receptor.

Experimental Workflow for Oral Bioavailability Assessment

Caption: Workflow for determining the oral bioavailability of an ER degrader.

References

Methodological & Application

Application Notes and Protocols for ER Degrader 4 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER degrader 4 is a potent and selective Estrogen Receptor (ER) degrader. As a Proteolysis Targeting Chimera (PROTAC), it functions by inducing the degradation of the Estrogen Receptor alpha (ERα) protein. This molecule is comprised of a ligand that binds to ERα and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This dual binding brings the E3 ligase into close proximity with ERα, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action makes this compound a valuable tool for studying the consequences of ERα loss in ER-positive breast cancer cell lines and a potential therapeutic agent.[1][2]

These application notes provide detailed protocols for the use of this compound in cell culture, focusing on the widely used ER-positive breast cancer cell line, MCF-7.

Data Presentation

The following tables summarize the quantitative data regarding the in vitro effects of this compound on MCF-7 cells.

| Parameter | Cell Line | Value | Reference |

| Cell Proliferation Inhibition (IC50) | MCF-7 | 0.20 µM | [3] |

| ERα Degradation | MCF-7 | Dose-dependent (1 nM - 10 µM) over 24 hours. Maximum degradation observed at 10 µM. | [3] |

| Cell Cycle Arrest | MCF-7 | Arrests cells in the G0/G1 phase at a concentration of 10 µM for 24 hours. | [3] |

| Downregulation of ER Target Genes | MCF-7 | Decreases the gene expression of GREB1, PGR, and TFF1 (pS2) at 10 µM after 24 hours. |

Signaling Pathway and Mechanism of Action

This compound operates through the ubiquitin-proteasome system to selectively eliminate ERα. The diagram below illustrates this process and its downstream consequences on cell cycle progression.

Caption: Mechanism of this compound leading to ERα degradation and cell cycle arrest.

Experimental Protocols

The following protocols are recommended for studying the effects of this compound in MCF-7 cells.

Experimental Workflow Overview

Caption: General experimental workflow for studying this compound in cell culture.

Protocol 1: MCF-7 Cell Culture

-

Cell Line: MCF-7 (ER-positive human breast cancer cell line).

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing:

-

Monitor cell confluency and passage cells when they reach 80-90% confluency.

-

Wash the cell monolayer with PBS (phosphate-buffered saline) without calcium and magnesium.

-

Add 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach.

-

Neutralize trypsin with complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and re-plate at the desired density.

-

Protocol 2: Western Blot Analysis of ERα Degradation

This protocol details the steps to assess the degradation of ERα in MCF-7 cells following treatment with this compound.

-

Cell Seeding: Seed MCF-7 cells in 6-well plates at a density of 5 x 105 cells per well and allow them to adhere overnight.

-

Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a dose-response from 1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Replace the medium in the wells with the medium containing this compound or vehicle control.

-

Incubate the cells for 24 hours.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

-

Incubate on ice for 20-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ERα overnight at 4°C.

-

Incubate a separate membrane or strip and re-probe the same membrane with a loading control antibody (e.g., β-actin or GAPDH).

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Perform densitometry analysis to quantify the band intensity of ERα relative to the loading control. Calculate the percentage of ERα degradation compared to the vehicle-treated control.

Protocol 3: Cell Viability Assay

This protocol is for determining the effect of this compound on cell viability, for example, using a CCK-8 assay.

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and allow them to attach overnight.

-

Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Treat the cells with the different concentrations of the degrader. Include a vehicle-only control.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

-

Viability Measurement:

-

Add 10 µL of CCK-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of blank wells (medium only) from all other readings.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

Plot the % Viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.

-

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of MCF-7 cells treated with this compound using propidium iodide (PI) staining.

-

Cell Seeding and Treatment:

-

Seed MCF-7 cells in 6-well plates.

-

Treat the cells with this compound (e.g., 10 µM) or vehicle control for 24 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them in a centrifuge tube.

-

Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet twice with PBS.

-

Resuspend the cells in PI staining solution (containing RNase A) and incubate in the dark for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to the vehicle control.

-

References

- 1. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Cell-Based Evaluation of PROTAC ER Degrader-4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Proteolysis Targeting Chimeras (PROTACs) for the selective degradation of Estrogen Receptor Alpha (ERα). This document outlines the mechanism of action, key performance metrics of representative ERα degraders, and detailed experimental protocols for the effective evaluation of a novel compound, herein referred to as "PROTAC ER Degrader-4".

Introduction to PROTAC ERα Degraders

Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins from cells.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs harness the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of the target protein.[1][2][3]

An ERα-targeting PROTAC consists of three components: a ligand that binds to ERα, a second ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two.[4] This dual-binding action brings the E3 ligase into close proximity with ERα, leading to its ubiquitination and subsequent destruction by the 26S proteasome. This event-driven, catalytic mechanism makes PROTACs a powerful therapeutic strategy, particularly for ER-positive (ER+) breast cancers, where they can overcome resistance mechanisms associated with standard endocrine therapies.

Mechanism of Action

The core function of an ERα PROTAC is to act as a molecular bridge, facilitating the formation of a ternary complex between ERα and an E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin molecules to lysine residues on the ERα protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged ERα into small peptides. The PROTAC molecule is then released and can continue to facilitate the degradation of more ERα proteins.

References

In Vivo Administration and Dosing of ER Degrader 4 in Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration and dosing of ER degrader 4, a selective and orally active estrogen receptor (ER) degrader with anti-tumor activity. The information is intended to guide researchers in designing and executing preclinical studies in mouse models of ER-positive breast cancer.

Overview and Mechanism of Action

Estrogen receptor-positive (ER+) breast cancer is a prevalent form of the disease, and endocrine therapy targeting the ER signaling pathway is a cornerstone of treatment. Selective Estrogen Receptor Degraders (SERDs) represent a class of therapeutic agents that not only antagonize the ER but also induce its degradation. This dual mechanism of action can lead to a more profound and durable therapeutic effect, particularly in the context of endocrine resistance.

This compound functions by binding to the estrogen receptor, which leads to a conformational change in the receptor protein. This altered conformation is recognized by the cellular machinery responsible for protein degradation, the ubiquitin-proteasome system. The ER is then tagged with ubiquitin and subsequently degraded by the proteasome, thereby reducing the total levels of ER protein in the cancer cells and inhibiting downstream signaling pathways that promote tumor growth.

Signaling Pathway of Estrogen Receptor and Action of this compound

Caption: Estrogen receptor signaling and the mechanism of this compound.

Quantitative Data Summary

The following tables summarize the in vivo efficacy and pharmacokinetic data for this compound and a related PROTAC ERα degrader in mouse models.

Table 1: In Vivo Efficacy of this compound (Compound 22h)

| Animal Model | Cell Line | Treatment Dose & Regimen | Key Findings | Reference |

| Xenograft | MCF-7 | 30 mg/kg, oral gavage | Significantly inhibited tumor growth. No significant body weight loss observed. Reduced protein levels of Ki67, ER, and PR in resected tumors. | [1] |

Table 2: In Vivo Efficacy and Pharmacokinetics of PROTAC ERα Degrader-4 (Compound ZD12)

| Animal Model | Cell Line | Treatment Dose & Regimen | Pharmacokinetic Parameters (5 mg/kg, i.v.) | Key Findings | Reference |

| Orthotopic Xenograft | LCC2 | 5 µM/kg, i.p., once every 2 days | T1/2 : 4.61 hCL : 64.4 mL/min/kg | Potent anti-tumor activity and ERα degradation in tumor tissues. | [2] |

Experimental Protocols

MCF-7 Xenograft Mouse Model Protocol

This protocol outlines the procedure for evaluating the efficacy of this compound in an MCF-7 xenograft mouse model.

Materials:

-

This compound (Compound 22h)

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

MCF-7 human breast cancer cells

-

Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old

-

Matrigel

-

Calipers for tumor measurement

-

Standard animal housing and surgical equipment

Procedure:

-

Cell Culture: Culture MCF-7 cells in appropriate media until they reach the logarithmic growth phase.

-

Tumor Implantation:

-

Harvest and resuspend MCF-7 cells in a 1:1 mixture of serum-free medium and Matrigel.

-

Subcutaneously inject 5-10 x 106 cells into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth regularly.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Prepare this compound in the chosen vehicle at the desired concentration.

-

Administer this compound orally via gavage at a dose of 30 mg/kg daily.

-

Administer the vehicle to the control group following the same schedule.

-

-

Efficacy Assessment:

-

Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.

-

Monitor the body weight of the animals as an indicator of toxicity.

-

-

Study Endpoint and Pharmacodynamic Analysis:

-

At the end of the study, euthanize the animals.

-

Excise the tumors and measure their weight.

-

A portion of the tumor can be flash-frozen for Western blot analysis (ER, PR, Ki67 levels) and another portion fixed in formalin for immunohistochemistry (IHC).

-

Experimental Workflow for In Vivo Efficacy Study

Caption: General workflow for an in vivo xenograft study.

Pharmacodynamic Analysis Protocols

1. Western Blotting:

-

Homogenize flash-frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against ERα, PR, Ki67, and a loading control (e.g., β-actin).

-

Incubate with a secondary antibody and visualize using an appropriate detection system.

-

Quantify band intensities to determine the relative protein levels.

2. Immunohistochemistry (IHC):

-

Embed formalin-fixed tumor tissues in paraffin and section them.

-

Perform antigen retrieval and block endogenous peroxidases.

-

Incubate sections with primary antibodies against ERα, PR, and Ki67.

-

Apply a secondary antibody and a detection reagent.

-

Counterstain with hematoxylin.

-

Analyze the slides under a microscope to assess protein expression and localization within the tumor tissue.

Safety and Toxicology Considerations